[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC20322068
InChI: InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-16-10(9)14-8-15-16/h5-8H,1-4H3
SMILES:
Molecular Formula: C12H16BN3O2
Molecular Weight: 245.09 g/mol

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC20322068

Molecular Formula: C12H16BN3O2

Molecular Weight: 245.09 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester -

Specification

Molecular Formula C12H16BN3O2
Molecular Weight 245.09 g/mol
IUPAC Name 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
Standard InChI InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-16-10(9)14-8-15-16/h5-8H,1-4H3
Standard InChI Key FNSXWGLWYTWHMF-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC=N3

Introduction

Synthesis

The synthesis of Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester typically involves two major steps:

  • Formation of the Triazolo[1,5-a]pyridine Core:

    • Cyclization of enaminonitriles with hydrazides under microwave irradiation is a common method.

    • This reaction is efficient and eco-friendly due to the absence of catalysts or additives.

  • Introduction of the Boronic Acid Pinacol Ester Group:

    • Palladium-catalyzed borylation reactions are employed to functionalize the triazolopyridine core with a boronic acid pinacol ester group.

    • Reaction conditions are optimized to achieve high yield and purity.

Applications in Organic Synthesis

The compound's primary utility lies in its role as a reagent for Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds essential in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism in Suzuki-Miyaura Reactions:

  • The boronic ester group undergoes transmetalation with a palladium catalyst.

  • This is followed by reductive elimination to form the desired biaryl or alkyl-aryl product.

Biological Activity

While Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester is primarily used as a chemical intermediate, derivatives of this class exhibit notable biological activities:

  • Proteasome Inhibition: The compound's oxophilic nature enhances its binding affinity to proteasomes. This mechanism is under investigation for cancer therapies.

  • Anti-inflammatory Properties: Related compounds have shown inhibition of prostaglandin E2 (PGE2) production in inflammation models.

Comparison with Similar Compounds

CompoundUnique FeaturesApplications
Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol EsterTriazolo[1,5-a]pyridine core; Boronic ester moietySuzuki-Miyaura reactions; Proteasome inhibition
4-Pyridineboronic Acid Pinacol EsterSimple pyridine coreOrganic synthesis
Vinylboronic Acid Pinacol EsterVinyl groupPolymer chemistry

The triazolopyridine core imparts unique steric and electronic properties that influence reactivity and biological activity.

Industrial Production Considerations

For large-scale production:

  • Microwave-assisted cyclization offers scalability with reduced energy consumption.

  • Palladium-catalyzed borylation ensures high yields and minimal by-products.

  • Optimization of reaction parameters (e.g., solvent choice, temperature) is critical for cost-effective manufacturing.

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